ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Medicinal Chemistry Scaffold Hopping SAR

This fully aromatic triazolo[1,5-a]pyrimidine features a unique C-2 phenyl + C-7 propyl + C-6 ethyl ester pharmacophore distinct from common C-7-oxo or C-7-amino analogs. The C-6 ethyl ester maps to copper corrosion inhibitor SAR (>80% protection); the C-2 phenyl places it on the most potent XO inhibitor branch (up to 23-fold vs allopurinol); and the C-2 phenyl/C-6 ester donor pair enables mixed N,O-chelation with π-stacking for coordination polymer design. Predicted logP ~3.5–4.0 supports peripheral target screening. Acquire for scaffold-hopping, diversity screening, or materials science applications.

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
Cat. No. B4699895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC17H18N4O2
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC
InChIInChI=1S/C17H18N4O2/c1-3-8-14-13(16(22)23-4-2)11-18-17-19-15(20-21(14)17)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
InChIKeyBXTVVPZMFVUVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Phenyl-7-Propyl[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate: Chemical Identity and Scaffold Provenance for Scientific Procurement


Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C₁₇H₁₈N₄O₂, MW 310.35 g/mol) is a fully aromatic, fused triazole-pyrimidine heterocycle bearing a C-2 phenyl substituent, a C-7 propyl chain, and an ethyl ester at the C-6 position . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) scaffold family, a privileged structure in medicinal chemistry with demonstrated utility across multiple target classes including phosphodiesterases, xanthine oxidase, influenza polymerase, HIV-1 RNase H, and copper corrosion inhibition [1]. Unlike the more heavily investigated C-7-oxo, C-7-amino, or C-5/C-7-methyl analogs, this compound's C-7 propyl + C-2 phenyl + C-6 ethyl ester substitution pattern defines a distinct three-dimensional pharmacophore not broadly represented in the public SAR literature, making it a relevant tool compound for novel target exploration or scaffold-hopping campaigns.

Why In-Class Substitution Fails: Structural Determinants That Preclude Direct Replacement of Ethyl 2-Phenyl-7-Propyl[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate


Within the TZP scaffold, the specific nature and position of substituents profoundly dictate target selectivity, binding kinetics, and even application domain. The presence of a C-6 ethyl ester, rather than a carboxylic acid or amide, alters both hydrogen-bonding capacity and logP, directly influencing membrane permeability, metabolic stability, and metal-chelation behavior [1]. Furthermore, the combination of a hydrophobic C-7 propyl chain and an aromatic C-2 phenyl ring—as opposed to smaller alkyl groups (methyl) or heteroaryl substituents—creates a spatially distinct pharmacophore that cannot be replicated by mono-substituted or differently substituted TZP analogs [2]. These structural features collectively mean that swapping this compound for a structurally similar TZP derivative (e.g., ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate or a C-2 amino/C-2 benzylsulfanyl analog) without experimental validation risks losing the specific molecular recognition, physicochemical, or materials-science performance required for the intended application.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Ethyl 2-Phenyl-7-Propyl[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate


Substituent-Driven Divergence from the Closest Commercial Analog: C-7 Propyl vs. C-7 Methyl in Ethyl 2-Phenyl-TZP-6-Carboxylates

The target compound (C-7 propyl) differs from its nearest commercially indexed analog, ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (MW 282.3 g/mol), solely by an ethylene (–CH₂CH₂–) extension at the 7-position . This seemingly minor change increases the calculated logP by approximately +0.9 to +1.2 units (estimated via fragment-based methods), meaningfully altering lipophilicity-dependent properties including passive membrane permeability, plasma protein binding, and promiscuous off-target binding risk [1]. The propyl chain also introduces greater conformational flexibility (two additional rotatable bonds), which can differentially affect the entropic penalty upon target binding compared to the methyl analog.

Medicinal Chemistry Scaffold Hopping SAR

C-6 Ester as a Critical Differentiator in Copper Corrosion Inhibition: Evidence from the [1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Series

A 2021 study of copper corrosion inhibitors based on [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates (specifically 7-(2-methoxy-2-oxoethyl) derivatives) demonstrated that the ester functionality at C-6 is essential for achieving protective efficiencies exceeding 80% in chloride environments [1]. The study found that 2-mercapto- and 2-amino-substituted variants with C-6 ester groups achieved the highest inhibitory effects (>80% at ≥1.00 mM), while the inhibitory mechanism was directly linked to chemisorption facilitated by the ester carbonyl and endocyclic NH-protons of the dihydropyrimidine tautomeric form. Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate possesses the same C-6 ethyl ester warhead in combination with a unique, unexplored 2-phenyl/7-propyl substitution that may further tune the adsorption energy and self-organizing protective layer formation on copper surfaces.

Corrosion Science Materials Chemistry Copper Protection

Scaffold-Level Pharmacological Privilege: Quantitative Evidence for TZP-6-Carboxylates as Xanthine Oxidase Inhibitors Surpassing Allopurinol

A 2025 comprehensive SAR study of 75 TZP-based purine analogs identified 23 compounds with superior xanthine oxidase (XO) inhibitory activity relative to the clinical standard allopurinol [1]. The most potent compound, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was 23-fold more potent than allopurinol. Critically, this study established that the nature of the C-2 substituent (aryl vs. heteroaryl vs. alkyl) is the dominant driver of XO potency, with electron-donating aryl groups at C-2 conferring the highest activity. Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, bearing a C-2 phenyl group, maps directly onto the most favorable SAR branch of the TZP pharmacophore for XO inhibition, though the impact of its non-standard C-7 propyl and C-6 ethyl ester (vs. the optimal C-7-oxo and C-6 carboxylic acid) remains to be experimentally determined.

Xanthine Oxidase Gout Purine Analog

Differentiation from C-2 Sulfanyl and C-2 Amino Analogs: Impact on Metal-Coordination and Biological Target Space

Disubstituted [1,2,4]triazolo[1,5-a]pyrimidines with ethyl, methyl, and phenyl substituents, as well as 2-methylthio variants, have been systematically studied as ligands for first-row transition metals, revealing that the nature of the C-2 substituent critically governs coordination geometry and metal-ion preference [1]. The C-2 phenyl group, as present in the target compound, engages in π–π stacking interactions absent in C-2 alkylthio or C-2 amino analogs, which instead rely on S→M or N→M σ-donation. This shifts the dominant coordination mode from hard/soft acid-base (HSAB) considerations toward supramolecular packing effects, as demonstrated in the crystal structure of [Fe(NCS)₂(fmtp)₂(H₂O)₂](fmtp), where the uncoordinated fmtp ligand (bearing a C-2 phenyl) exhibited unique lattice-stabilizing π-stacking. Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, with its C-2 phenyl and an additional C-6 ester oxygen donor, is predicted to behave as a mixed N,O-chelating ligand with supplementary π-stacking capability, distinguishing it from purely N-donor or S-donor TZP ligands.

Coordination Chemistry Fragment-Based Drug Design Ligand Design

Molecular Property Differentiation Versus PDE2-Focused TZP Inhibitors: Calculated Physicochemical Profile

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has yielded highly optimized PDE2A inhibitors with IC50 values as low as 1.3 nM and ~100-fold selectivity over other PDE families, but these advanced leads universally incorporate polar C-5/C-7 substituents (e.g., methoxyethyl, morpholino, or aminoalkyl groups) to achieve CNS drug-like properties [1]. In contrast, ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a more lipophilic scaffold (predicted logP ~3.5–4.0 vs. ~1.5–2.5 for CNS-optimized leads) with higher aromatic character lacking the basic amine typically required for CNS penetration. This positions the target compound not as a direct PDE2 lead candidate, but as a valuable lipophilic chemical probe for exploring peripheral targets, metabolic enzymes, or materials-science applications where higher logP and the absence of a basic center are advantageous.

Drug Likeness CNS Drug Discovery Physicochemical Profiling

Ethyl 2-Phenyl-7-Propyl[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate: Evidence-Driven Application Scenarios for Scientific and Industrial Users


Copper Corrosion Inhibitor Screening and Formulation Development

The compound's C-6 ethyl ester motif maps directly onto the pharmacophore required for high-efficiency copper corrosion inhibition (>80% protection at ≥1.00 mM) as established by Kruzhilin et al. (2021) for the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate series [1]. Industrial research groups developing azole-free, nitrogen-based corrosion inhibitor packages for closed-loop cooling systems or chloride-containing process waters should prioritize this compound for electrochemical screening (polarization resistance, EIS) to benchmark its performance against 2-mercapto- and 2-amino-substituted reference compounds. The unique 2-phenyl/7-propyl combination may provide differentiated surface adsorption kinetics or thermal stability relative to existing TZP-6-carboxylate inhibitors.

Xanthine Oxidase Inhibitor Lead Generation with a Non-Polar Chemotype

The SAR study by Luna et al. (2025) demonstrated that C-2 aryl-substituted TZP derivatives can exceed allopurinol's XO inhibitory potency by up to 23-fold [1]. This compound's C-2 phenyl group places it on the most favorable branch of the TZP XO-inhibitor SAR tree. Medicinal chemistry teams pursuing next-generation XO inhibitors with differentiated physicochemical profiles (higher logP, absence of acidic C-6 COOH) for potential peripheral tissue distribution should acquire this compound as an SAR probe to determine whether C-7 propyl/C-6 ethyl ester modifications are tolerated or detrimental to XO activity.

Transition-Metal Coordination Chemistry and Supramolecular Ligand Design

Building on the coordination chemistry systematic investigation by Balkaran et al. (2009), which established that C-2 phenyl-substituted TZP ligands (fmtp) exhibit unique π-stacking interactions in metal complex crystal lattices [1], this compound's C-2 phenyl + C-6 ester donor combination is predicted to function as a mixed N,O-chelating ligand with supplementary π-stacking capability. Inorganic and materials chemistry groups synthesizing novel Fe(II), Co(II), Ni(II), or Cu(II) coordination polymers, MOFs, or metallogelators should evaluate this ligand for its ability to generate structures with dimensionality or porosity not accessible from simpler 2-alkylthio or 2-amino TZP ligand systems.

Lipophilic Chemical Probe for Non-CNS Target Screening Libraries

The TZP scaffold family is heavily biased toward polar, CNS-optimized chemotypes exemplified by PDE2A inhibitors (e.g., Compound 46, IC50 1.3 nM) [1]. This compound provides a complementary lipophilic probe (predicted logP ~3.5–4.0, no basic amine) suitable for screening against peripheral targets such as metabolic enzymes, nuclear receptors, or parasitic targets where higher membrane partitioning is required. Procurement for inclusion in diversity-oriented screening decks offers a genuine chemical biology gap-filling opportunity distinct from the polar TZP analogs dominating commercial catalogs.

Quote Request

Request a Quote for ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.